4-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both triazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored for its efficiency and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazole or thiazole rings.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole or thiazole derivatives .
Scientific Research Applications
4-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The compound’s anticancer properties are attributed to its ability to induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole-containing compound with anticancer properties.
(2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid: Used in pharmaceutical research for its potential biological activities.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) derivatives: Evaluated for their cytotoxic activities against various cancer cell lines.
Uniqueness
4-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine is unique due to its dual triazole-thiazole structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C6H7N5S |
---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
4-(2-methyltriazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-11-8-2-4(10-11)5-3-12-6(7)9-5/h2-3H,1H3,(H2,7,9) |
InChI Key |
DEVJUVDRPZJCRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C2=CSC(=N2)N |
Origin of Product |
United States |
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